molecular formula C11H11FO B8536893 1-Fluoro-4-(4-pentynyloxy) benzene

1-Fluoro-4-(4-pentynyloxy) benzene

Cat. No.: B8536893
M. Wt: 178.20 g/mol
InChI Key: JUNZQSXFCHZOMG-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-pentynyloxy)benzene is a fluorinated aromatic ether characterized by a fluorine substituent at the para position and a 4-pentynyloxy group (-O-(CH₂)₃-C≡CH) at the opposing position. The fluorine atom enhances electrophilic substitution reactivity, while the alkynyloxy group offers sites for click chemistry or cross-coupling reactions.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-fluoro-4-pent-4-ynoxybenzene

InChI

InChI=1S/C11H11FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h1,5-8H,3-4,9H2

InChI Key

JUNZQSXFCHZOMG-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

1-Fluoro-4-(p-tolylethynyl)benzene (C₁₅H₁₁F)

  • Substituents : Ethynyl-p-tolyl group (-C≡C-C₆H₄-CH₃).
  • Reactivity: The ethynyl group enables Sonogashira coupling, while fluorine directs regioselective electrophilic substitution.

1-Fluoro-4-(trimethylsilyl)benzene (C₉H₁₃FSi)

  • Substituents : Trimethylsilyl (-Si(CH₃)₃).
  • Physical Properties : Boiling point = 92–93°C (60 mmHg), density = 0.945 g/mL. Hydrolytically stable under neutral conditions .
  • Applications : Used as a protecting group in organic synthesis and silicon-based polymer precursors.

1-Fluoro-4-(methylsulfonyl)benzene (C₇H₇FO₂S)

  • Substituents : Methylsulfonyl (-SO₂CH₃).
  • Electronic Effects : The strong electron-withdrawing sulfonyl group deactivates the benzene ring, contrasting with the alkynyloxy group’s moderate electron-donating nature.
  • Applications : Intermediate in pharmaceuticals (e.g., anticonvulsants) and agrochemicals .

1-Fluoro-4-isopropoxybenzene (C₉H₁₁FO)

  • Substituents : Isopropoxy (-O-CH(CH₃)₂).
  • Physical Properties : Higher steric hindrance compared to linear alkynyloxy chains, reducing crystallization tendencies.
  • Reactivity : Alkoxy groups participate in nucleophilic substitutions but lack the terminal alkyne’s coupling versatility .

1-Fluoro-4-(2-nitrovinyl)benzene (C₈H₆FNO₂)

  • Substituents: Nitrovinyl (-CH=CH-NO₂).
  • Biological Activity : Exhibits antimicrobial and anticancer properties due to nitro group bioactivity .

Comparative Data Table

Compound Name Molecular Formula Substituent Boiling Point (°C) Density (g/mL) Key Applications/Properties
1-Fluoro-4-(4-pentynyloxy)benzene C₁₁H₁₁FO -O-(CH₂)₃-C≡CH N/A N/A Click chemistry, polymer synthesis
1-Fluoro-4-(p-tolylethynyl)benzene C₁₅H₁₁F -C≡C-C₆H₄-CH₃ N/A N/A Crystal engineering
1-Fluoro-4-(trimethylsilyl)benzene C₉H₁₃FSi -Si(CH₃)₃ 92–93 (60 mmHg) 0.945 Silicon-based polymers
1-Fluoro-4-(methylsulfonyl)benzene C₇H₇FO₂S -SO₂CH₃ N/A N/A Pharmaceutical intermediates
1-Fluoro-4-isopropoxybenzene C₉H₁₁FO -O-CH(CH₃)₂ N/A N/A Solubility modifier
1-Fluoro-4-(2-nitrovinyl)benzene C₈H₆FNO₂ -CH=CH-NO₂ N/A N/A Antimicrobial agents

Research Findings

  • Crystal Engineering : Ethynyl-substituted fluorobenzenes form π-stacked architectures via arene-perfluoroarene interactions, useful in organic semiconductors .
  • Material Science : Trimethylsilyl groups enhance volatility in precursors for chemical vapor deposition (CVD) processes, contrasting with alkynyloxy groups’ polymerization utility .

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